Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-
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Overview
Description
Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that features a phenol group substituted with a pyridine ring and a dimethoxyphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the 3,4-dimethoxyphenylmethylamine, which is then reacted with a pyridine derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Phenol, 3,4-dimethoxy-: Similar in structure but lacks the pyridine ring and the amino group.
2,4-Disubstituted thiazoles: These compounds also exhibit a range of biological activities but differ in their core structure and substituents.
Uniqueness
Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and application in various scientific fields.
Properties
CAS No. |
821784-17-2 |
---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[5-[(3,4-dimethoxyphenyl)methylamino]pyridin-3-yl]phenol |
InChI |
InChI=1S/C20H20N2O3/c1-24-19-8-3-14(9-20(19)25-2)11-22-17-10-16(12-21-13-17)15-4-6-18(23)7-5-15/h3-10,12-13,22-23H,11H2,1-2H3 |
InChI Key |
LOXATRTYBQXOEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
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